Sodium diphosphate is an inorganic sodium salt comprised of a diphosphate(4-) anion and four sodium(1+) cations. More commonly known as tetrasodium pyrophosphate, it finds much use in the food industry as an emulsifier and in dental hygiene as a calcium-chelating salt. It has a role as a food emulsifier, a chelator and a food thickening agent. It contains a diphosphate(4-).

See also: Pyrophosphoric acid (has active moiety); Silicon dioxide; sodium pyrophosphate (component of) ... View More ...

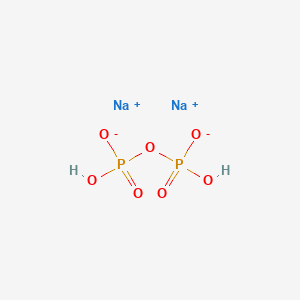

Disodium diphosphate

CAS No.: 7758-16-9

Cat. No.: VC2404584

Molecular Formula: H4NaO7P2

Molecular Weight: 200.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7758-16-9 |

|---|---|

| Molecular Formula | H4NaO7P2 |

| Molecular Weight | 200.96 g/mol |

| IUPAC Name | disodium;[hydroxy(oxido)phosphoryl] hydrogen phosphate |

| Standard InChI | InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |

| Standard InChI Key | MHXGNUVRVJWHJK-UHFFFAOYSA-N |

| SMILES | OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+] |

| Canonical SMILES | OP(=O)(O)OP(=O)(O)O.[Na] |

| Boiling Point | Decomposes (NIOSH, 2024) Decomposes |

| Colorform | White crystalline powder |

| Melting Point | 1810 °F (NIOSH, 2024) 988 °C 1810 °F |

Introduction

Chemical Identity and Properties

Nomenclature and Identification

Disodium diphosphate is identified by several synonyms in scientific literature and commercial applications. The compound is properly recognized through the following identifiers:

| Parameter | Identification |

|---|---|

| Chemical Name | Disodium dihydrogen diphosphate |

| Common Synonyms | Sodium acid pyrophosphate, Disodium pyrophosphate, Acid sodium pyrophosphate |

| Chemical Formula | Na₂H₂P₂O₇ |

| CAS Number | 7758-16-9 |

| European Food Additive Number | E450(i) |

| INS Number | 450i |

| Molecular Weight | 221.94 g/mol |

These identifiers ensure proper recognition of the compound across scientific and regulatory contexts .

Physical Properties

Disodium diphosphate possesses distinctive physical characteristics that influence its functionality and applications:

| Property | Value/Description |

|---|---|

| Appearance | White, free-flowing crystalline powder or granular |

| Odor | Odorless |

| Solubility in Water | 10g/100ml at 20°C |

| pH of 1% Solution | 4.0-4.5 (mildly acidic) |

| Bulk Density | Varies by grade |

| Melting Behavior | Decomposes rather than melts cleanly |

| Hydration States | Can exist as anhydrous or hexahydrate (below 27°C) |

The compound is hygroscopic in its anhydrous form. The hexahydrate (Na₂H₂P₂O₇·6H₂O) crystallizes from aqueous solution below 27°C, above which it converts to the anhydrous form. Its moderate water solubility and stable pH in solution contribute to its utility across various applications .

Chemical Properties

Disodium diphosphate's chemical behavior is characterized by its acidic nature and ability to function as a polyvalent anion with high affinity for polyvalent cations such as calcium (Ca²⁺):

-

It is a condensed phosphate formed through the removal of water from orthophosphate molecules

-

The pyrophosphate anion (H₂P₂O₇²⁻) has strong chelating properties, enabling it to sequester metal ions

-

It undergoes hydrolysis when exposed to moisture for extended periods, converting to sodium orthophosphate

-

It reacts with sodium bicarbonate to release carbon dioxide, the basis for its leavening action

-

It functions effectively as a pH buffer due to its moderate acidity

Applications

Water Treatment

In water treatment applications, disodium diphosphate offers several benefits:

-

Corrosion control in municipal water systems and industrial processes

-

Scale inhibition when blended with other polyphosphates

-

Metal ion sequestration to prevent precipitation and fouling

-

pH adjustment for optimal water treatment conditions

The compound's ability to form stable complexes with calcium, magnesium, and heavy metal ions makes it particularly effective in these applications .

Other Industrial Uses

Beyond food and water applications, disodium diphosphate finds utility in:

-

Textile manufacturing as a buffering agent

-

Detergent formulations as a builder and water softener

-

Precursor in the manufacturing of other sodium polyphosphates

-

Dental care products for prevention of tartar formation

Chemical Reactions

Other Significant Reactions

Additional important reactions include:

Market Analysis

The global disodium diphosphate market demonstrates steady growth driven by expanding applications in food processing and industrial sectors:

| Metric | Value |

|---|---|

| Market Valuation (2023) | US$ 335 million |

| Projected Market Size (2030) | US$ 395.4 million |

| Compound Annual Growth Rate (2024-2030) | 2.3% |

Key market players include ICL Phosphate Specialty, Innophos, Prayon, Budenheim, Xingfa Chemicals Group, and other major chemical manufacturers. The market is segmented by application categories including meat processing, seafood preservation, beverage production, bakery products, drilling applications, and other industrial uses .

Growth drivers include:

-

Increasing processed food consumption globally

-

Expanding industrial applications in water treatment

-

Growing demand in emerging economies

-

Technological advancements in production methods

Market challenges include:

-

Regulatory concerns about phosphate consumption

-

Consumer trends toward "clean label" food ingredients

| Regulatory Body | Designation | Limitation |

|---|---|---|

| FDA (US) | Generally Recognized as Safe (GRAS) | Used according to Good Manufacturing Practices |

| European Food Safety Authority | E450(i) | Acceptable Daily Intake established |

| JECFA (Joint FAO/WHO Expert Committee) | INS 450i | Maximum Tolerable Daily Intake: 70 mg/kg body weight (as P) |

-

Potential concerns about calcium-phosphorus balance in the diet

-

Possible issues with excessive phosphate consumption in individuals with compromised kidney function

-

Generally considered safe for the general population when used in accordance with regulations

Research Findings

Role in Calcification Inhibition

Investigations into the physiological effects of disodium diphosphate have revealed interesting findings:

A comparative study examined the inhibitory effects of disodium pyrophosphate and disodium ethane-hydroxy-1,1-diphosphate on calcification processes. The research demonstrated that disodium pyrophosphate effectively inhibits the reaction of simple calcergy induced by lead acetate in mouse models. The inhibitory mechanism appears to involve direct interaction with lead salts, rather than affecting the calcification process after it has begun .

This research has implications for understanding how pyrophosphates might influence biomineralization processes and could inform applications in preventing unwanted calcification in both industrial and biological contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume